molecular formula C14H10N2O6 B174593 Benzyl 3,5-dinitrobenzoate CAS No. 10478-07-6

Benzyl 3,5-dinitrobenzoate

Cat. No.: B174593
CAS No.: 10478-07-6
M. Wt: 302.24 g/mol
InChI Key: ULVFRRGXEDYWEM-UHFFFAOYSA-N
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Description

Benzyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C₁₄H₁₀N₂O₆. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a benzyl group, and two nitro groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its applications in organic synthesis and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:

    Esterification Reaction:

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Microwave-assisted synthesis has been explored as a green chemistry approach to enhance the reaction efficiency and minimize the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:

  • Reduction:

      Reagents: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

      Conditions: The reaction is carried out under atmospheric pressure and room temperature.

      Products: The nitro groups are reduced to amino groups, forming Benzyl 3,5-diaminobenzoate.

  • Nucleophilic Substitution:

      Reagents: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).

      Conditions: The reaction is typically carried out in an aqueous or alcoholic medium.

      Products: Substitution of the nitro groups with nucleophiles, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).

Major Products:

    Reduction: Benzyl 3,5-diaminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3,5-dinitrobenzoate has several applications in scientific research, including:

  • Chemistry:

    • Used as a reagent in organic synthesis for the preparation of various derivatives.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:

    • Investigated for its potential antimicrobial properties.
    • Used in biochemical assays to study enzyme-substrate interactions.
  • Medicine:

  • Industry:

    • Utilized in the production of specialty chemicals and intermediates.
    • Applied in the manufacturing of dyes and pigments.

Mechanism of Action

The mechanism of action of Benzyl 3,5-dinitrobenzoate involves its interaction with biological molecules and cellular components. The nitro groups in the compound are known to undergo reduction to form reactive intermediates, which can interact with cellular proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes, contributing to its antimicrobial properties .

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit key enzymes involved in cellular metabolism.

    Cell Membrane Disruption: The reactive intermediates formed during reduction can interact with cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Benzyl 3,5-dinitrobenzoate can be compared with other similar compounds, such as:

  • 3,5-Dinitrobenzoic Acid:

    • Similar structure but lacks the benzyl group.
    • Used as a precursor in the synthesis of this compound.
  • Ethyl 3,5-dinitrobenzoate:

    • Similar structure with an ethyl group instead of a benzyl group.
    • Exhibits similar chemical reactivity but different physical properties.
  • Propyl 3,5-dinitrobenzoate:

Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where the benzyl group plays a crucial role in the compound’s reactivity and biological activity.

Properties

IUPAC Name

benzyl 3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6/c17-14(22-9-10-4-2-1-3-5-10)11-6-12(15(18)19)8-13(7-11)16(20)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVFRRGXEDYWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333736
Record name Benzyl 3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10478-07-6
Record name Benzyl 3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DINITRO-BENZOIC ACID BENZYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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